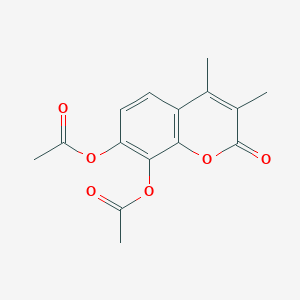![molecular formula C15H9ClN4S B5822134 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)
5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound with potential therapeutic applications in various fields of medicine. This compound has gained significant attention due to its unique chemical structure and promising biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting specific enzymes and signaling pathways. For example, it has been reported that this compound inhibits the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine has been reported to exert several biochemical and physiological effects, including DNA damage, apoptosis induction, and cell cycle arrest. Moreover, this compound has also been shown to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine in lab experiments include its unique chemical structure, potent biological activities, and easy availability. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and lack of selectivity towards specific targets.
Orientations Futures
Several future directions can be explored to further investigate the potential therapeutic applications of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine. Some of these directions include:
1. Investigating the molecular targets of this compound and its mode of action in different biological systems.
2. Developing more selective analogs of this compound with improved pharmacokinetic properties.
3. Exploring the potential synergistic effects of this compound with other chemotherapeutic agents.
4. Investigating the potential of this compound as a diagnostic tool for cancer and other diseases.
5. Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine is a promising compound with potential therapeutic applications in various fields of medicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine involves the condensation of 4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. Several methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Several studies have reported the anticancer activity of this compound against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also shown promising anti-inflammatory and antimicrobial activities.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-imidazol-1-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-11-3-1-10(2-4-11)12-7-21-15-13(12)14(18-8-19-15)20-6-5-17-9-20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYRECMLVWAZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)N4C=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)
![diethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5822056.png)


![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)

![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)


![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)


![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)